(S, R,S)-AHPC-PEG6-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S, R,S)-AHPC-PEG6-NHS ester is a complex chemical compound that plays a significant role in various scientific fields. This compound is a derivative of AHPC (Aryl Hydrocarbon Receptor-Interacting Protein), linked with a PEG6 (Polyethylene Glycol) spacer and an NHS (N-Hydroxysuccinimide) ester. The stereochemistry of the compound is denoted by the (S, R,S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S, R,S)-AHPC-PEG6-NHS ester typically involves multiple steps. The process begins with the preparation of AHPC, which is then linked to a PEG6 spacer. The final step involves the esterification of the compound with NHS. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S, R,S)-AHPC-PEG6-NHS ester undergoes various chemical reactions, including:
Substitution: The NHS ester group can react with primary amines to form stable amide bonds, making it useful in bioconjugation reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Major Products
Hydrolysis: Produces AHPC-PEG6 and NHS.
Substitution: Forms AHPC-PEG6-amide derivatives.
Wissenschaftliche Forschungsanwendungen
(S, R,S)-AHPC-PEG6-NHS ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S, R,S)-AHPC-PEG6-NHS ester primarily involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which acts as a leaving group, allowing the nucleophilic attack by the amine. The PEG6 spacer provides flexibility and solubility, making the compound suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S, R,S)-AHPC-PEG4-NHS ester: Similar structure but with a shorter PEG spacer.
(S, R,S)-AHPC-PEG8-NHS ester: Similar structure but with a longer PEG spacer.
AHPC-PEG6-NHS ester: Lacks the stereochemistry specified in (S, R,S)-AHPC-PEG6-NHS ester.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The PEG6 spacer provides an optimal balance between flexibility and solubility, making it more versatile compared to its shorter or longer counterparts .
Eigenschaften
Molekularformel |
C42H61N5O14S |
---|---|
Molekulargewicht |
892.0 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H61N5O14S/c1-29-38(62-28-44-29)31-7-5-30(6-8-31)26-43-40(53)33-25-32(48)27-46(33)41(54)39(42(2,3)4)45-34(49)11-13-55-15-17-57-19-21-59-23-24-60-22-20-58-18-16-56-14-12-37(52)61-47-35(50)9-10-36(47)51/h5-8,28,32-33,39,48H,9-27H2,1-4H3,(H,43,53)(H,45,49)/t32-,33+,39-/m1/s1 |
InChI-Schlüssel |
QCRIUCOZXHVPKS-DPGJCAGUSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.